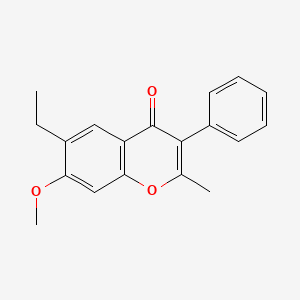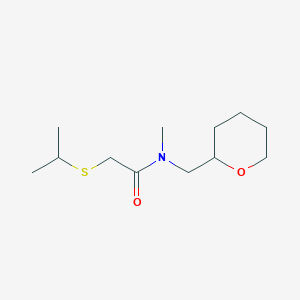![molecular formula C15H17BrN2O3S B5398480 1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5398480.png)
1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a chemical compound that belongs to the family of piperazines. It is commonly known as BPIP and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
BPIP acts as a potent inhibitor of SERT and DAT by binding to the active site of the transporters and preventing the reuptake of serotonin and dopamine, respectively. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in their prolonged activity in the synapse. BPIP also modulates the activity of GABA-A receptors by binding to a specific site on the receptor and enhancing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPIP are dependent on its mechanism of action. By inhibiting the reuptake of serotonin and dopamine, BPIP can increase their activity in the brain, leading to improvements in mood and cognition. Additionally, BPIP can enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPIP has several advantages for laboratory experiments, including its high potency and selectivity for SERT, DAT, and GABA-A receptors. However, its low solubility in water and limited availability can make it challenging to work with. Additionally, the lack of in vivo studies limits our understanding of its potential applications in clinical settings.
Direcciones Futuras
Future studies on BPIP should focus on its potential applications in the treatment of depression, anxiety, and other mood disorders. In addition, further research is needed to understand the long-term effects of BPIP on neurotransmitter systems and its potential for addiction and abuse. Finally, the development of more efficient synthesis methods and analogs of BPIP could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
BPIP can be synthesized by reacting 1-(4-bromophenyl)sulfonyl)piperazine with 2-furylacetic acid in the presence of a catalyst. The reaction involves the formation of an amide bond between the two molecules, resulting in the formation of BPIP. The purity of the compound can be enhanced by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
BPIP has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit potent inhibitory activity against the serotonin transporter (SERT) and dopamine transporter (DAT), making it a potential candidate for the treatment of depression and other mood disorders. In addition, BPIP has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWVFBMAYVHVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5398398.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5398402.png)
![N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5398409.png)


![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5398420.png)
![(2R)-2-methoxy-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-phenylacetamide](/img/structure/B5398433.png)




![N-(2,3-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5398472.png)
![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5398498.png)
